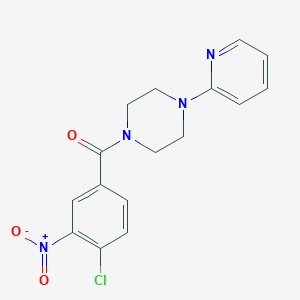![molecular formula C16H22N2O4S B5812008 N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as N-Acetyl-L-pipecolic acid sulfonamide (NAPSA), is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
NAPSA exerts its pharmacological effects through the inhibition of amyloid beta peptide aggregation and the modulation of oxidative stress. It has been shown to inhibit the formation of reactive oxygen species, which are known to contribute to cellular damage and neurodegeneration.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects for neurodegenerative diseases, NAPSA has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have shown that NAPSA can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NAPSA is its relatively low toxicity, making it a suitable candidate for further preclinical studies. However, one limitation of NAPSA is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic effects.
Zukünftige Richtungen
Future research on NAPSA should focus on its potential therapeutic effects for neurodegenerative diseases, as well as its anti-inflammatory and antioxidant properties. Further studies should also investigate the optimal dosing and administration of NAPSA, as well as its potential interactions with other drugs. Additionally, the development of more water-soluble derivatives of NAPSA may improve its bioavailability and increase its potential therapeutic effects.
Synthesemethoden
NAPSA can be synthesized through a multistep process involving the reaction of N-acetyl-3-aminophenol with ethyl 2-bromoacetate, followed by hydrolysis and cyclization to form the intermediate compound. The intermediate compound is then reacted with piperidine and subsequently with methanesulfonyl chloride to form NAPSA.
Wissenschaftliche Forschungsanwendungen
NAPSA has shown potential in various scientific research applications, including its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that NAPSA can inhibit the aggregation of amyloid beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(19)14-7-6-8-15(11-14)18(23(2,21)22)12-16(20)17-9-4-3-5-10-17/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBPIFQIMPWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)



![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)